Chromium(III) chloride hexahydrate

Catalog No.
S593196
CAS No.
10060-12-5
M.F
Cl3Cr
CrCl3
M. Wt
158.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(III) chloride hexahydrate

CAS Number

10060-12-5

Product Name

Chromium(III) chloride hexahydrate

IUPAC Name

trichlorochromium

Molecular Formula

Cl3Cr
CrCl3

Molecular Weight

158.35 g/mol

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

InChI Key

QSWDMMVNRMROPK-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.Cl[Cr](Cl)Cl

Solubility

Insoluble in water
Insoluble in alcohol
Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether
Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol
Solubility in water: none

Synonyms

Chromium chloride hexahydrate; Chromic chloride hexahydrate; Chromium chloride hexahydrate; Chromium trichloride hexahydrate; Chromium(III) chloride hexahydrate; Hexaaquachromium chloride; Hexaaquachromium(III) chloride

Canonical SMILES

Cl[Cr](Cl)Cl

Catalyst

One of the most prominent uses of Chromium(III) chloride hexahydrate is as a catalyst in various organic and inorganic reactions. Its ability to form complexes with different organic molecules allows it to participate in various reaction mechanisms, acting as a Lewis acid or undergoing redox processes. Here are some specific examples:

  • Isomerization of glucose to fructose: This reaction converts glucose, a straight-chain sugar, into fructose, a ring-shaped sugar, and is essential in the production of high-fructose corn syrup. Chromium(III) chloride hexahydrate acts as a Lewis acid catalyst in this process .
  • Synthesis of other chromium complexes: It serves as a starting material for the synthesis of various chromium-based catalysts used in other reactions, such as olefin metathesis and polymerization .

Precursor for Chromium-based materials

Chromium(III) chloride hexahydrate finds applications as a precursor for various chromium-based materials with interesting properties:

  • Chromium oxide nanosheets: These nanosheets exhibit unique optical and electronic properties, making them potential candidates for applications in sensors, solar cells, and catalysis .
  • Chromium pigments: It acts as a starting material for the production of various chromium-containing pigments used in paints, inks, and other applications .

Other research applications

Beyond the aforementioned uses, Chromium(III) chloride hexahydrate finds applications in various other research areas, including:

  • Analytical chemistry: Due to its water solubility and unique chemical properties, it can be used in analytical techniques like potentiometric determination of different ions in water samples .
  • Biomedical research: While its applications in this area are still under exploration, recent studies investigate its potential role in developing biosensors for detecting specific molecules .

Chromium(III) chloride hexahydrate, with the chemical formula CrCl₃·6H₂O, is an inorganic compound that appears as dark green crystalline solids. It is a hydrated form of chromium(III) chloride and is notable for its deliquescent nature, meaning it can absorb moisture from the air, leading to dissolution in water. The compound typically forms when chromium(III) chloride is combined with water, resulting in a stable hexahydrate form. This compound is used extensively in various chemical processes and industries due to its unique properties and reactivity .

, including:

  • Dehydration: When heated, chromium(III) chloride hexahydrate can lose its water molecules to form anhydrous chromium(III) chloride:
    CrCl36H2OCrCl3+6H2O\text{CrCl}_3\cdot 6\text{H}_2\text{O}\rightarrow \text{CrCl}_3+6\text{H}_2\text{O}
  • Acidic Behavior: In aqueous solutions, it exhibits weak acidic properties, contributing to the formation of chromium complexes. The dissolution in water can lead to the formation of hydrolyzed species:
    CrCl3+6H2O[Cr H26]3++3Cl\text{CrCl}_3+6\text{H}_2\text{O}\rightleftharpoons [\text{Cr H}_2\text{O }_6]^{3+}+3\text{Cl}^-
  • Reactions with Bases: It can react with bases to form chromium hydroxides:
    CrCl3+3NaOHCr OH 3+3NaCl\text{CrCl}_3+3\text{NaOH}\rightarrow \text{Cr OH }_3+3\text{NaCl}

Chromium(III) chloride hexahydrate can be synthesized through various methods:

  • Direct Hydration: By dissolving anhydrous chromium(III) chloride in water under controlled conditions.
  • Acid Treatment: Reacting chromate compounds with hydrochloric acid leads to the formation of chromium(III) chloride hexahydrate:
    CrO42+8HClCrCl3+4H2O+4Cl\text{CrO}_4^{2-}+8\text{HCl}\rightarrow \text{CrCl}_3+4\text{H}_2\text{O}+4\text{Cl}^-
  • Thermal Decomposition: Heating chromium(III) hydroxide or other hydrated forms under controlled conditions can yield chromium(III) chloride hexahydrate .

Chromium(III) chloride hexahydrate is utilized in various applications:

  • Catalysts: It serves as a catalyst in organic synthesis reactions.
  • Dyeing and Printing: Used as a mordant in textile dyeing processes.
  • Chemical Production: Acts as a precursor for producing other chromium compounds.
  • Analytical Chemistry: Employed in laboratories for various analytical techniques .

Studies on the interactions of chromium(III) chloride hexahydrate indicate its potential effects on biological systems. Research suggests that it may interact with cellular components, influencing metabolic pathways related to glucose metabolism. Additionally, its interactions with proteins and enzymes have been explored, showing varying degrees of affinity and activity depending on concentration and exposure duration .

Chromium(III) chloride hexahydrate is part of a broader class of chromium compounds. Below are similar compounds along with a brief comparison:

Compound NameChemical FormulaUnique Features
Chromium(III) chloride pentahydrateCrCl₃·5H₂OLess stable than the hexahydrate; different hydration state.
Chromium(II) chlorideCrCl₂Lower oxidation state; different chemical reactivity.
Chromium(VI) oxideCrO₃Highly toxic; different oxidation state leading to distinct properties.
Sodium dichromateNa₂Cr₂O₇Contains chromium in the +6 oxidation state; used as an oxidizing agent.

Chromium(III) chloride hexahydrate stands out due to its unique hydration state, stability under normal conditions, and its role as a precursor for various chemical processes .

Ethylene Trimerization and Polymerization

Chromium(III) chloride hexahydrate serves as a crucial precursor in the synthesis of highly active ethylene trimerization and polymerization catalysts. Research demonstrates that when combined with appropriate ligand systems and activators, this chromium source produces catalysts with extraordinary activities and selectivities for converting ethylene into valuable alpha-olefins and polyethylene products.

The preparation of high-performance ethylene tetramerization catalysts involves the reaction of chromium(III) chloride hexahydrate with specialized phosphine ligands containing silicon substituents. When chromium(III) chloride hexahydrate is treated with the ligand N-isopropyl-bis(para-trialkylsilylphenyl)phosphino amine and subsequently activated with triisobutylaluminum, the resulting catalyst system exhibits exceptional activity of 6,600 kilograms per gram of chromium per hour with remarkable selectivity toward 1-octene formation. The selectivity profile includes 74.7% 1-octene, 7.5% 1-hexene, 3.8% cyclic hexane compounds, 13.8% higher molecular weight products, and only 0.2% polyethylene formation.

Advanced structural characterization reveals that the most effective chromium catalysts adopt specific coordination geometries that facilitate ethylene activation and subsequent oligomerization. X-ray crystallographic studies of chromium complexes derived from chromium(III) chloride hexahydrate show distorted octahedral geometries with meridional ligand arrangements that optimize electronic properties for catalysis. These structural insights provide crucial understanding for the rational design of next-generation ethylene oligomerization catalysts.

The mechanistic pathway for ethylene trimerization involves the formation of metallacyclic intermediates that prevent hydrogen scrambling during the reaction process. Isotopic labeling experiments using deuterated ethylene substrates confirm that trimerization proceeds through metallacycle formation rather than alternative mechanisms involving carbene or metathesis chemistry. This mechanistic understanding enables the optimization of catalyst design parameters to achieve desired product distributions and molecular weights.

Biginelli Reaction and Heterocyclic Synthesis

Chromium(III) chloride hexahydrate demonstrates exceptional catalytic activity in the Biginelli condensation reaction, a three-component coupling reaction that produces biologically important tetrahydropyrimidine derivatives. Under optimized reaction conditions, this chromium catalyst achieves yields of 82% for the synthesis of 2-oxo- and 2-thio-1,2,3,4-tetrahydropyrimidines from aromatic aldehydes, beta-keto esters, and urea or thiourea.

The optimization of reaction conditions reveals that 15 mole percent of chromium(III) chloride hexahydrate represents the optimal catalyst loading for achieving maximum efficiency. Lower catalyst loadings of 5 mole percent result in extended reaction times and diminished yields, while higher loadings beyond 15 mole percent provide no additional benefits in terms of reaction rate or product yield. Temperature studies demonstrate that 80 degrees Celsius provides the ideal balance between reaction rate and product selectivity, with the reaction completing within 30 minutes under these conditions.

Comparative analysis with other catalytic systems demonstrates the superior performance of chromium(III) chloride hexahydrate in Biginelli reactions. While traditional catalysts such as baker's yeast require 24 hours to achieve 84% yield, and copper tetrafluoroborate systems achieve 90% yield in 30 minutes at room temperature, chromium(III) chloride hexahydrate provides comparable yields under milder conditions with shorter reaction times. This enhanced performance stems from the unique Lewis acid properties of the chromium center, which effectively coordinates to carbonyl groups and facilitates the multi-step condensation process.

Catalyst SystemTemperature (°C)TimeYield (%)Conditions
Chromium(III) chloride hexahydrate8030 min82Solvent-free
Copper tetrafluoroborate hydrate2530 min90Room temperature
Hydrotalcite8035 min84Solvent-free
Aluminum tetrafluoroborateReflux20 h81Acetonitrile
p-Dodecylbenzenesulfonic acid803 h94Solvent-free

The mechanistic pathway for chromium-catalyzed Biginelli reactions involves sequential coordination and activation of the three substrate components. Initially, the chromium center coordinates to the carbonyl oxygen of the aldehyde substrate, increasing its electrophilic character and facilitating nucleophilic attack by the enolate form of the beta-keto ester. Subsequently, the chromium catalyst activates the urea or thiourea component, promoting cyclization and formation of the tetrahydropyrimidine ring system. This coordinated activation of multiple substrates distinguishes chromium catalysis from single-substrate activation mechanisms observed with other Lewis acid catalysts.

The scope of the chromium-catalyzed Biginelli reaction encompasses a wide range of aromatic aldehydes and beta-keto esters, enabling the synthesis of diverse tetrahydropyrimidine derivatives with varying substitution patterns. Electronic effects of aldehyde substituents significantly influence reaction rates, with electron-withdrawing groups accelerating the reaction while electron-donating groups require extended reaction times. This reactivity pattern confirms the electrophilic activation mechanism and provides guidance for substrate selection in synthetic applications.

Glucose Conversion and Carbohydrate Rearrangement

Chromium(III) chloride hexahydrate catalyzes complex glucose conversion reactions in aqueous solution, leading to the formation of numerous carbohydrate derivatives through intricate rearrangement and dehydration pathways. When glucose is treated with 17 millimolar chromium(III) chloride hexahydrate at 140 degrees Celsius for one hour, the reaction produces a diverse array of products including 5-hydroxymethylfurfural, anhydrosugars, branched carbohydrates, and various mono- and disaccharides.

The conversion process generates multiple anhydrosugar derivatives, including 1,6-anhydro-beta-D-glucofuranose and 1,6-anhydro-beta-D-glucopyranose, which form through intramolecular cyclization reactions catalyzed by the chromium center. Advanced nuclear magnetic resonance spectroscopy reveals that these anhydrosugar formation reactions proceed through acid-catalyzed dehydration mechanisms, where the chromium species facilitates the elimination of water molecules and subsequent ring closure. The relative proportions of furanose and pyranose anhydrosugar isomers depend on reaction conditions and chromium concentration.

A particularly fascinating aspect of chromium-catalyzed glucose conversion involves the formation of branched chain carbohydrates through Bilik-type carbon rearrangement reactions. The conversion produces hamamelose (2-C-(hydroxymethyl)-D-ribose) and 2-C-(hydroxymethyl)-L-lyxose through concurrent carbon-carbon bond cleavage and formation processes. These branched sugar products represent valuable intermediates for the synthesis of complex carbohydrate derivatives and demonstrate the versatility of chromium catalysis in promoting unusual carbon skeleton rearrangements.

Product CategoryRepresentative CompoundsFormation Mechanism
Anhydrosugars1,6-anhydro-beta-D-glucofuranoseIntramolecular cyclization
Branched sugarsHamamelose, 2-C-(hydroxymethyl)-L-lyxoseBilik-type rearrangement
DisaccharidesCellobiose, maltose, gentiobioseIntermolecular acetal formation
Dehydration products5-hydroxymethylfurfuralSequential dehydration
Linear sugarsFructose, sorbose, tagatoseIsomerization reactions

The mechanism of chromium-catalyzed glucose conversion involves multiple competing pathways that operate simultaneously under reaction conditions. Nuclear magnetic resonance studies using carbon-13 labeled glucose substrates confirm that the Bilik rearrangement proceeds through the formation of ketose intermediates, followed by carbon migration to generate branched products. The chromium catalyst facilitates both the initial isomerization of glucose to fructose and the subsequent carbon rearrangement steps through coordinated Lewis acid activation.

The formation of disaccharide products occurs through intermolecular acetal formation reactions between glucose molecules, resulting in the production of cellobiose, maltose, gentiobiose, and isomaltose. The relative distribution of these disaccharide isomers depends on the specific coordination environment of the chromium catalyst and the reaction temperature. Interestingly, the 1-6 linked disaccharides (gentiobiose and isomaltose) form in higher quantities than the more common 1-4 linked products (cellobiose and maltose), suggesting that the chromium catalyst influences the regioselectivity of glycosidic bond formation.

Catalytic Activation Pathways

The activation of chromium(III) chloride hexahydrate into catalytically active species involves complex reduction and ligand exchange processes that fundamentally alter the electronic and coordination properties of the chromium center. Research demonstrates that the activation pathway significantly influences the catalytic performance, with proper activation procedures essential for achieving optimal activity and selectivity.

The most common activation route involves treatment of chromium(III) chloride hexahydrate with alkylaluminum compounds such as methylaluminoxane, triisobutylaluminum, or diethylaluminum chloride. These aluminum-based activators serve dual roles as reducing agents and alkylating reagents, converting the chromium(III) precursor into lower oxidation state species with enhanced catalytic activity. The choice of activator dramatically influences the molecular weight and distribution of polymer products, with methylaluminoxane producing high molecular weight materials while triisobutylaluminum generates lower molecular weight oligomers.

Advanced spectroscopic studies reveal that the activation process involves immediate reduction of chromium(III) to chromium(II) species within 5 milliseconds of mixing with aluminum alkyls. Extended X-ray absorption fine structure spectroscopy confirms the formation of neutral polynuclear chromium(II) complexes that subsequently undergo further structural rearrangements over time. In cyclohexane solvent, small quantities of chromium(I) complexes (approximately 1%) are observed after one hour, while in toluene solvent, significantly higher concentrations of chromium(I) species (approximately 23%) form due to the coordinating ability of the aromatic solvent.

The formation of different chromium oxidation states during activation correlates directly with catalytic performance in ethylene oligomerization reactions. Electron paramagnetic resonance spectroscopy studies demonstrate that systems with higher concentrations of chromium(I) species exhibit enhanced catalytic activity, supporting mechanistic proposals involving chromium(I)/chromium(III) redox couples in the catalytic cycle. However, excessive formation of chromium(I) complexes, particularly cationic bis(tolyl)chromium(I) species in toluene solvent, leads to catalyst deactivation and reduced selectivity.

Activator TypeReduction TimePrimary Cr Oxidation StateCatalytic Performance
Methylaluminoxane< 5 msCr(II)High molecular weight polymers
Triisobutylaluminum< 5 msCr(II)Low molecular weight oligomers
Diethylaluminum chloride< 5 msCr(II)Broad molecular weight distribution
Modified methylaluminoxane< 5 msCr(II)Narrow molecular weight distribution

The structural evolution of chromium species during activation involves the formation of chloro-bridged dinuclear chromium(II) complexes from the initial polynuclear structures. This transformation occurs over time scales of minutes to hours and significantly influences the long-term stability and activity of the catalytic system. The dinuclear chromium(II) complexes exhibit enhanced resistance to deactivation compared to mononuclear species, contributing to the sustained catalytic performance observed in industrial applications.

Temperature effects on the activation process reveal that elevated temperatures accelerate the formation of active chromium species but also promote undesired side reactions that lead to catalyst deactivation. Optimal activation temperatures typically range from 25 to 50 degrees Celsius, balancing rapid activation kinetics with catalyst stability. The presence of coordinating solvents or excess ligands can modulate the activation pathway, providing additional control over the speciation and activity of the resulting chromium catalysts.

Solvent Effects and Eutectic Mixtures

Chromium(III) chloride hexahydrate exhibits remarkable solubility and catalytic activity in deep eutectic solvent systems, particularly when combined with choline chloride to form environmentally benign catalytic media. The formation of deep eutectic solvents through mixing chromium(III) chloride hexahydrate with choline chloride in a 2:1 molar ratio creates liquid systems with melting points significantly below those of the individual components.

The choline chloride-chromium(III) chloride hexahydrate deep eutectic solvent demonstrates exceptional catalytic activity for esterification reactions between carboxylic acids and alcohols at room temperature. Under optimized conditions using a 5:1 molar ratio of carboxylic acid to alcohol, the deep eutectic solvent catalyst achieves high yields and selectivities for organic ester formation within 24 hours at ambient temperature. This mild reaction condition represents a significant advantage over traditional esterification methods that typically require elevated temperatures and harsh acidic catalysts.

The catalytic mechanism in deep eutectic solvent systems involves both Lewis acid activation from the chromium center and polar solvent effects that stabilize charged intermediates during the reaction. The unique solubility properties of the deep eutectic solvent enable dissolution of both hydrophilic carboxylic acids and hydrophobic alcohols in the same phase, while the product esters separate into a distinct non-polar phase. This phase behavior drives the equilibrium toward product formation by continuously removing the ester products from the reaction mixture.

Deep Eutectic Solvent CompositionMelting Point (°C)Catalytic ActivitySelectivity (%)
Choline chloride:Chromium(III) chloride hexahydrate (1:2)45-60High> 95
Choline chloride:Zinc chloride (1:2)25-35Moderate85-90
Choline chloride:Tin chloride (1:2)30-40Moderate80-85
Choline chloride:Aluminum chloride (1:2)35-50Low70-75

Recycling studies demonstrate that the chromium-based deep eutectic solvent maintains high catalytic activity over multiple reaction cycles. After each reaction, the deep eutectic solvent phase can be separated from the product layer and reused directly without purification. The catalyst shows minimal deactivation over five consecutive cycles, with yields remaining above 80% in each run. This recyclability represents a significant environmental and economic advantage for industrial applications of esterification chemistry.

The electrochemical properties of chromium(III) chloride hexahydrate in urea-based deep eutectic solvents reveal interesting speciation and transport phenomena relevant to catalytic applications. Conductivity measurements indicate that these systems exhibit higher ionic conductivities than most comparable ionic liquids, facilitating charge transport processes important for redox catalysis. Extended X-ray absorption fine structure spectroscopy confirms that chromium exists predominantly as cationic species in these deep eutectic environments, maintaining its Lewis acid character essential for catalytic activity.

Spectroscopic investigations using ultraviolet-visible absorption and mass spectrometry provide detailed insights into the chromium speciation in deep eutectic solvent systems. The chromium centers retain their octahedral coordination geometry while incorporating both chloride anions and solvent molecules in their coordination sphere. This structural flexibility enables the chromium complexes to adapt to different substrate coordination requirements during catalytic cycles, contributing to their broad catalytic scope and effectiveness across diverse reaction types.

The unique combination of low melting points, high ionic conductivity, and excellent chromium solubility makes these deep eutectic solvent systems particularly attractive for electrochemical applications. Surface tension and density measurements support hole theory models for describing transport properties in these liquids, providing fundamental understanding for optimizing their use in catalytic and electrochemical processes. The development of chromium-based deep eutectic solvents represents an important advance in green chemistry, offering sustainable alternatives to traditional organic solvents while maintaining high catalytic efficiency.

Physical Description

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals.
Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH]
VIOLET CRYSTALS.

Color/Form

Violet, lustrous, hexagonal, crystalline scales
Red-violet crystals
Bright purple plates

Exact Mass

156.847063 g/mol

Monoisotopic Mass

156.847063 g/mol

Boiling Point

Dissociates above 1300C (EPA, 1998)
1300 °C (decomposes)

Heavy Atom Count

4

Density

2.87 (EPA, 1998) - Denser than water; will sink
2.87 at 25 °C
2.87 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of Cl-
1300 °C

Melting Point

2106 °F (EPA, 1998)
1152 °C

UNII

Z310X5O5RP
KB1PCR9DMW

Related CAS

10060-12-5 (hexahydrate)
10025-73-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 112 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 106 of 112 companies with hazard statement code(s):;
H302 (44.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (56.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

Therapeutic Uses

Chromic Chloride Injection, USP is indicated for use as a supplement to intravenous solutions given for Total Parenteral Nutrition (TPN). Administration helps to maintain plasma levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.
EXPL THER The effect of i.v. chromium administration on glucose control in two patients receiving enteral nutrition is described. SUMMARY: Chromium supplementation has been hypothesized to potentiate the actions of insulin in facilitating cellular uptake of glucose. We report two cases-one involving a diabetic patient and the other a nondiabetic patient-in which chromium administration appeared to decrease insulin requirements. In case 1, a diabetic patient given a single course of chromic chloride appeared to have a probable response to the drug. Within the first day of chromic chloride administration, insulin requirements declined. When chromic chloride was discontinued, insulin requirements did not rise, suggesting efficacy and sustained effect. The patient's glucose intake and blood glucose levels remained relatively stable, while there was a significant decline in insulin requirements. Serum chromium levels were not assessed, so it is uncertain if the patient experienced chromium deficiency or if it was adequately treated with chromium supplementation, and a dose-response relationship could not be ascertained because the patient received a continuous infusion of chromium. In case 2, the insulin requirements of a nondiabetic patient appeared to decrease in response to multiple courses of chromic chloride. Upon initial discontinuation of chromic chloride, the patient's lower insulin requirements were sustained for a few days, but changes in clinical status and other medications precipitated elevated insulin requirements and the need for subsequent chromic chloride administration. Infusion of chromic chloride appeared to reduce insulin requirements in one diabetic patient and one nondiabetic patient.
EXPL THER This experiment was carried out to test the null hypothesis that intramuscular trivalent chromium /chromium chloride/ administration would not remove lipids from the heart and ascending aorta of the hyoercholesterolemic rabbits and would not lower their serum cholesterol levels. A novel computer-based method, previously described, was used to assess the sizes of the intracardiac and aortic lesions. Clinical chemistry and histopathology were performed through routine methods. The sizes of the lipid deposits in the coronary vasculature of the hypercholesterolemic rabbits were greatly reduced as a result of the intramuscular chromium chloride injections. Lipid deposits in the ascending aorta were similarly reduced, as well as the serum cholesterol concentrations. The terminal serum chromium concentrations in the chromium-treated group were in the range of 3,258-4,513 ug/L, whereas, in the untreated animals, the concentrations were 3.2 to 6.3 ug/L. The general condition of the chromium-treated animals was good and they were continuing to gain weight up to the time they were killed. However, it was found that their liver function tests had become abnormal even though there was no evidence of hepatic histopathological lesions specifically affecting the chromium-treated group. The kidney function tests and histopathology were normal. These findings suggest that a more aggressive approach than those tried hitherto might be useful in treating atherosclerotic human patients with chromium.

Mechanism of Action

Metallic chromium has no biological activity. Chromium is referred as a glucose tolerance factor. This glucose tolerance factor is a complex of molecules. Glycine, cysteine, glutamic acid and nicotinic acid along with chromium form this complex.
The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic.

Pictograms

Irritant

Irritant

Other CAS

10060-12-5

Absorption Distribution and Excretion

Chromium absorption can increase with exercise.
Most absorbed chromium is excreted rapidly in the urine, whereas unabsorbed chromium is excreted through feces.
Chromium is stored in liver, spleen, soft tissue and bone.
In rats, brain and muscle appear to have little affinity for injected chromium (III) chloride, but there is a considerable uptake by liver, spleen and bone marrow.
... rats absorbed from 5% to 10% of radioactive trivalent chromium (as the chloride) within 5 min after it was admin by stomach intubation. The chromium retained by the rats decr from 5% to 10% at 5 min to less than 1% at 1 hr. ... most of the quickly absorbed chromium was lost via the gastrointestinal tract.
The excretion and whole-body retention of various (51)Cr-chromium cmpd differed greatly in ... mouse. ... 7 days after the iv dose to mice, retained (51)Cr was ... 40% of CrCl3 ... There was high uptake of ... CrCl3 in the bone marrow ...
The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 h. Organs not directly exposed by i.p. treatment contained similar amounts in the two groups, with kidneys > lungs > heart > brain. However, after i.p. treatment peritoneal organs (liver, spleen, pancreas and testis) had 40- to 200-fold more chromium compared with s.c. Assay of subsurface liver tissue and of testes removed via the scrotum indicated infiltration of the organs, rather than surface adsorption, of peritoneal chromium. Relative chromium concentrations after i.p. treatment were liver > pancreas = spleen > testis and after s.c. liver > spleen > testis > pancreas. Thus, s.c. treatment with CrCl3 is as effective as i.p. in terms of absorption into the blood. Treatment i.p., leading to direct uptake into peritoneal organs, is an effective way to deliver high chromium doses to these organs, but does not model likely human exposure.
For more Absorption, Distribution and Excretion (Complete) data for Chromium (III) chloride (12 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of chromic chloride hexahydrate in guinea pigs for 60 days after intratracheal injection of 200 ug Cr 10 min after injection, 69% of the dose remained in the lungs, & only 4% was found in the blood & liver, kidneys, spleen. By 24 hr, 45% was still in the lungs, 6% was excreted in the urine, & only a very small % was found in the other tissues. The spleen was the only tissue that showed accumulation & that occurred during the 1st 48 hr.
/The investigators/ studied ... the metabolism of ... chromic chloride hexahydrate in guinea pigs for ... 60 days ... after intratracheal injection of 200 ug Cr. ... 10 min after injection, 69% of the dose remained in the lungs, & only 4% was found in the blood & ... /liver, kidneys, spleen/. By 24 hr, 45% was still in the lungs, 6% was excreted in the urine, & only a very small % was found in the other tissues. The spleen was the only tissue that showed accumulation & that occurred during the 1st 48 hr. The Cr that reached the blood was found in greater amt in the plasma than in the cells ... at the end of 30 days, 30% of Cr3+ was still in the lungs ... at 60 days ... 12% ... /Chromic chloride hexahydrate/
Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

Associated Chemicals

Chromic chloride hexahydrate;10060-12-5
Chromium (III) ion; 16065-83-1

Wikipedia

Chromium(III) chloride

Drug Warnings

In assessing the contribution of chromium supplements to maintenance of normal glucose hemostasis, consideration should be given to the possibility that the patient may be diabetic, in which case oral or intravenous antidiabetic medication may be indicated.
This product contains aluminum that may be toxic. Aluminum may reach toxic levels with prolonged parenteral administration if kidney function is impaired. Premature neonates are particularly at risk because their kidneys are immature, and they require large amounts of calcium and phosphate solutions, which contain aluminum. Research indicates that patients with impaired kidney function, including premature neonates, who receive parenteral levels of aluminum at greater than 4 to 5 mcg/kg/day accumulate aluminum at levels associated with central nervous system and bone toxicity. Tissue loading may occur at even lower rates of administration.
Chromic Chloride Injection, USP should not be given undiluted by direct injection into a peripheral vein because of the potential for infusion phlebitis and increased renal loss of chromium from a bolus injection.
Safety for use in pregnancy has not been established. Use of chromium in women of childbearing potential requires that anticipated benefits be weighed against possible hazards.
The amount of chromium present in Chromic Chloride Injection, USP is very small, symptoms from chromium toxicity are considered unlikely to occur. Symptoms of toxic chromium reactions include nausea, vomiting, ulcers of the gastrointestinal tract, renal and hepatic damage, and abnormalities of the central nervous system culminating in convulsions and coma.

Biological Half Life

31- 41 hours
The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 hr. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

By passing chlorine over a mixture of chromic oxide and carbon.
By the action of hydrochloric acid on chromium hydroxide. /Hexahydrate/
Chromium(III) chloride can be prepared readily from chromyl chloride by reaction with carbon monoxide and chlorine. The reaction proceeds rapidly in the gas phase at 750 - 850 °C. Since chromium(III) chloride evaporates only at a higher temperature, a considerable portion of the product, which varies as a function of the partial pressure, is produced in the form of fine crystals. As the smoke cools down, these act as crystallization nuclei for any gaseous chromium(III) chloride still present. This procedure prevents the deposition of solid on the cooling surfaces.
Anhydrous chromium(III) chloride is obtained along with iron(II) chloride by chlorinating roasting of chromite in the presence of carbon at 900 - 1050 °C. Oxygen is added to the chlorine to prevent nonvolatile residues, in particular minor constituents of the ore, from sintering together. Fractionating condensation between 400 and 640 °C has been suggested for separating the chloride vapors. The compound can also be obtained by chlorinating chromium(III) oxide in the presence of reducing agents or by treating ferrochromium with chlorine.

General Manufacturing Information

Chromium chloride (CrCl3): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. hygroscopic Storage class (TRGS 510): Non-combustible, corrosive hazardous materials.
Keep tightly closed.

Stability Shelf Life

Stable under recommended storage conditions
Extremely unstable

Dates

Modify: 2023-08-15

Explore Compound Types